molecular formula C8H5NOS2 B2407839 2-(Thiophen-2-yl)-1,3-thiazole-4-carbaldehyde CAS No. 256420-30-1

2-(Thiophen-2-yl)-1,3-thiazole-4-carbaldehyde

Cat. No.: B2407839
CAS No.: 256420-30-1
M. Wt: 195.25
InChI Key: JBPRGDHUZOZOIF-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)-1,3-thiazole-4-carbaldehyde is a heterocyclic compound that features both thiophene and thiazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-yl)-1,3-thiazole-4-carbaldehyde typically involves the condensation of thiophene-2-carboxaldehyde with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophen-2-yl)-1,3-thiazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Thiophen-2-yl)-1,3-thiazole-4-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)-1,3-thiazole-4-carbaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    Thiophene-2-carboxaldehyde: Shares the thiophene ring but lacks the thiazole moiety.

    Thiazole-4-carbaldehyde: Contains the thiazole ring but not the thiophene ring.

    2-(Thiophen-2-yl)-1,3-thiazole: Similar structure but without the aldehyde group.

Uniqueness: 2-(Thiophen-2-yl)-1,3-thiazole-4-carbaldehyde is unique due to the presence of both thiophene and thiazole rings along with an aldehyde functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-thiophen-2-yl-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NOS2/c10-4-6-5-12-8(9-6)7-2-1-3-11-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPRGDHUZOZOIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256420-30-1
Record name 2-(thiophen-2-yl)-1,3-thiazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

TEMPO (5.1 mg; 0.0329 mmol) and a solution of KBr (39.2 mg; 0.329 mmol) in water (0.5 ml) were added to a solution of (2-thiophen-2-ylthiazole-4-yl)methanol (0.65 g; 3.29 mmol) in CH2Cl2 (12 ml), followed, after cooling to 0-5° C., by dropwise addition of a solution of 7.1% sodium hypochlorite (4.1 ml; 4.1 mmol) and NaHCO3 (245 mg).
Name
Quantity
5.1 mg
Type
reactant
Reaction Step One
Name
Quantity
39.2 mg
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Quantity
245 mg
Type
reactant
Reaction Step Two

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